1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the chlorophenyl and fluorophenyl groups can be done via nucleophilic aromatic substitution.
Coupling reactions: The final step often involves coupling the pyrazole derivative with piperazine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves binding to specific molecular targets such as receptors, enzymes, or ion channels. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-Fluorophenyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Chlorophenyl)-4-(4-fluorophenyl)piperazine: A related compound with similar structural features.
Uniqueness
1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H18ClFN4O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C20H18ClFN4O/c21-15-3-7-17(8-4-15)25-9-11-26(12-10-25)20(27)19-13-18(23-24-19)14-1-5-16(22)6-2-14/h1-8,13H,9-12H2,(H,23,24) |
InChI Key |
ZBHJGVDPBFZMKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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